Ethyl brevifolincarboxylate

Descripción general

Descripción

Ethyl brevifolincarboxylate is a natural product found in Punica granatum . It is also known as 短叶苏木酚酸乙酯 .

Molecular Structure Analysis

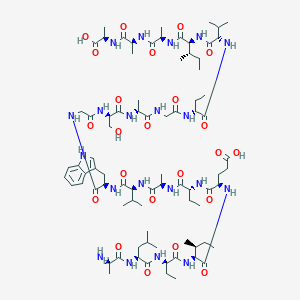

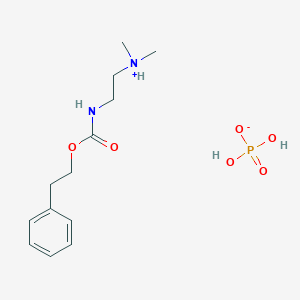

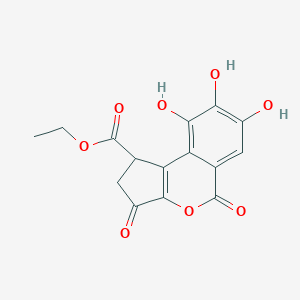

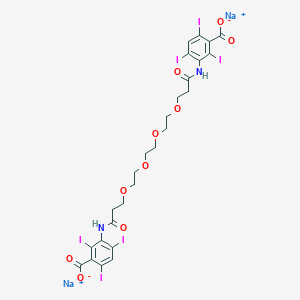

The molecular formula of Ethyl brevifolincarboxylate is C15H12O8 . The exact mass is 320.05321734 g/mol . The structure was identified and the effect on influenza A virus infection was evaluated .

Physical And Chemical Properties Analysis

Ethyl brevifolincarboxylate has a molecular weight of 320.25 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 8 . It also has a rotatable bond count of 3 . The XLogP3-AA is 0.3 .

Relevant Papers

The relevant papers retrieved include a study on the antitumor components of P. niruri, which reported the presence of Ethyl brevifolincarboxylate for the first time . Another paper discusses the isolation of Ethyl brevifolincarboxylate from the ethyl acetate extract of Canarium album (Lour.) Raeusch .

Aplicaciones Científicas De Investigación

Anti-Influenza Virus Properties : Methyl brevifolincarboxylate (MBC), a variant of ethyl brevifolincarboxylate, was identified as a potent PB2 cap-binding inhibitor from Canarium album (Lour.) Raeusch, suggesting its potential for developing anti-influenza virus drugs from natural products (Chen et al., 2020).

Cancer Treatment Potential : Methyl brevifolincarboxylate from Potentilla argentea was found to have a greater DNA binding affinity, correlating with its greater potency as a topoisomerase I/II inhibitor against MCF-7 breast cancer cells (Tomczyk et al., 2008).

Vasorelaxant Effects : This compound, sourced from Phyllanthus niruri leaves, exhibits vasorelaxant effects on rat aortic rings, partially due to a decrease in calcium levels through receptor-operated Ca2+ channels (Iizuka et al., 2006).

Antiviral and Antioxidant Properties : Studies have highlighted the potential antiviral and antioxidant properties of methyl brevifolincarboxylate from Potentilla argentea L., with a noted polymorphism in its solid phase due to intramolecular hydrogen bond formation (Wolniak et al., 2006).

Structural Elucidation : The ethyl ester of brevifolin carboxylic acid in Flueggea microcarpa leaves was elucidated using 1H and 13C NMR data, providing insights into its structure and potential therapeutic applications (Gottlieb et al., 1991).

Chagas' Disease Treatment : Brevifolin carboxylate derivatives isolated from Geranium bellum Rose show potential as new leads in the search for a new chemotherapy for Chagas' disease treatment (Gayosso-de-Lucio et al., 2009).

Cytotoxic Activity and Potential Antiviral Agents : Brevifolincarboxylic acid, crystallizing from methanol, shows strong cytotoxic activity and potential for use as antiviral agents (Lin et al., 2005).

New Compound Isolation from Acer Oblongum Leaves : Ethyl brevifolin carboxylate, a new compound, was isolated from Acer oblongum leaves, providing insights into the plant's potential health benefits (Parveen et al., 1988).

Propiedades

IUPAC Name |

ethyl 7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O8/c1-2-22-14(20)6-4-8(17)13-10(6)9-5(15(21)23-13)3-7(16)11(18)12(9)19/h3,6,16,18-19H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEPSLOCPQODTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)C2=C1C3=C(C(=C(C=C3C(=O)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50910387 | |

| Record name | Ethyl 7,8,9-trihydroxy-3,5-dioxo-1,2,3,5-tetrahydrobenzo[d]cyclopenta[b]pyran-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl brevifolincarboxylate | |

CAS RN |

107646-82-2 | |

| Record name | Ethyl brevifolincarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107646822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 7,8,9-trihydroxy-3,5-dioxo-1,2,3,5-tetrahydrobenzo[d]cyclopenta[b]pyran-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 2-[(2-methoxyanilino)methylene]malonate](/img/structure/B21058.png)

![[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid](/img/structure/B21060.png)